molecular formula C18H20O B1360643 3-(3,5-Dimethylphenyl)-3'-methylpropiophenone CAS No. 898780-08-0

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone

Cat. No. B1360643
M. Wt: 252.3 g/mol
InChI Key: MSSXBVOGXSAEHB-UHFFFAOYSA-N
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Description

“3-(3,5-Dimethylphenyl)-3’-methylpropiophenone” is a chemical compound. Unfortunately, there is limited information available specifically about this compound .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with 3,5-dimethylphenyl isocyanate . For instance, in the synthesis of a chiral stationary phase based on functionalized ZIF-8 with amylose carbamate, 3 mL of 3,5-dimethylphenyl isocyanate was added and then heated and stirred for 72 h at 100°C .

Scientific Research Applications

1. Organic Synthesis and Material Science

  • Palladium-catalyzed Arylation : 2-Hydroxy-2-methylpropiophenone, which shares structural similarities with 3-(3,5-Dimethylphenyl)-3'-methylpropiophenone, undergoes a unique multiple arylation via C-C and C-H bond cleavages in the presence of a palladium catalyst, forming tetraarylethanes and isochroman-3-ones (Wakui et al., 2004).
  • Polymer Chemistry : Compounds bearing pendant 3,5-dimethylphenyl groups have been used in synthesizing side-chain type poly(arylene ether sulfone) anion exchange membranes, displaying anisotropic swelling, high alkaline stability, and good hydroxide conductivity (Shi et al., 2017).

2. Catalysis and Molecular Interaction

  • Rhodium-Mediated C-C Bond Activation : 2-(2′,6′-dimethylphenylazo)-4-methylphenol shows rhodium-assisted C–C bond activation, leading to elimination or migration of alkyl groups. This demonstrates the potential of such compounds in catalytic processes and molecular interactions (Baksi et al., 2007).

3. Chemical Stability and Flexibility

  • Material Flexibility : The introduction of a 3,5-dimethylphenyl group can remarkably improve the low-temperature flexibility of polyurethane copolymers, suggesting its utility in materials science, especially in creating materials with improved mechanical properties (Chung et al., 2012).

4. Sensing and Luminescence

  • Luminescence Sensing : Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, showing selective sensitivity to benzaldehyde-based derivatives. This illustrates the role of such compounds in developing luminescence-based sensors (Shi et al., 2015).

properties

IUPAC Name

3-(3,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)8-7-16-10-14(2)9-15(3)11-16/h4-6,9-12H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSSXBVOGXSAEHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CCC2=CC(=CC(=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50644877
Record name 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Dimethylphenyl)-3'-methylpropiophenone

CAS RN

898780-08-0
Record name 3-(3,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50644877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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